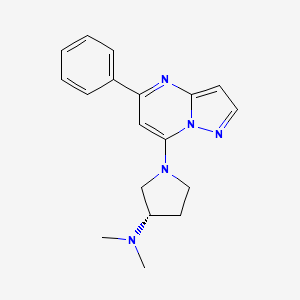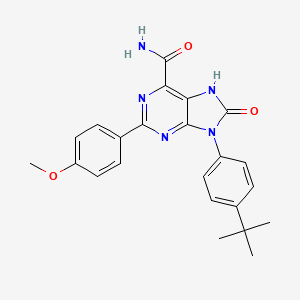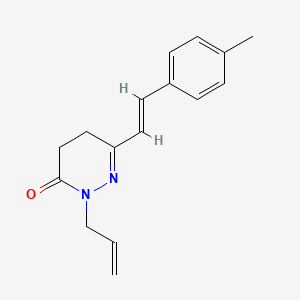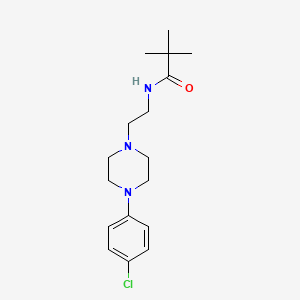
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for scientific research. In
科学的研究の応用
Structure-Affinity Relationship Studies
Research has focused on the structural modifications of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide to explore its affinity and selectivity toward dopamine D(3) receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate D(3) affinity. Specifically, altering the intermediate alkyl chain length improved binding affinity for D(3) receptors while reducing D(4) affinity. This structural optimization effort identified high-affinity D(3) ligands with significant selectivity over other receptors, highlighting potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the potential for C-11 labeling (Leopoldo et al., 2002).
Antimicrobial Activity
Synthesized derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been assayed for biological activity against various bacteria and fungi. Some derivatives demonstrated moderate activity, suggesting potential antimicrobial applications. The structure-activity relationship was elucidated using spectroscopic techniques, including IR, 1HNMR, and Mass spectral data, providing insight into the antimicrobial efficacy of these compounds (J.V.Guna et al., 2009).
Anticancer Activities
The investigation into the anticancer activities of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide derivatives has shown promising results. Synthesized derivatives have been evaluated for their potential as anticancer agents, particularly against breast cancer cells. Studies have identified compounds with significant antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin. These findings underscore the potential of these derivatives in cancer therapy, offering a new avenue for the development of effective anticancer agents (Yurttaş et al., 2014).
Anticonvulsant Properties
Mannich bases derived from N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been synthesized and assessed for anticonvulsant activity. Several molecules displayed promising activity in electroshock and pentylenetetrazole seizure models. This research highlights the potential of these compounds in treating epilepsy, with specific derivatives demonstrating significant efficacy in reducing seizure activity. The structure-activity relationship and neurotoxicity evaluations provide valuable insights for further development of anticonvulsant agents (Obniska et al., 2010).
Broad-Spectrum Anti-Cancer Activity
O-Arylated diazeniumdiolates, including derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, exhibit broad-spectrum anticancer activity. These compounds are designed to be activated by glutathione-S-transferase to release cytotoxic nitric oxide, targeting tumors while minimizing toxicity to normal tissues. Such selectivity suggests considerable promise for treating various tumor types, with ongoing research focused on improving drug formulations and exploring new therapeutic applications (Keefer, 2010).
特性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-17(2,3)16(22)19-8-9-20-10-12-21(13-11-20)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMUKYJQQOEPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

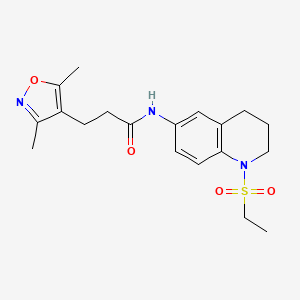
![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)
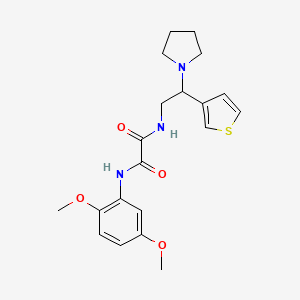
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)
![5,7-dimethyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2977351.png)
![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

